Hydrogen-Bond Donor Count Comparison: N,N-Dimethyl (0 HBD) vs. Primary Amine Analog (2 HBD)
The target compound bears an N,N-dimethylamino group at the pyrimidine 4-position, resulting in zero hydrogen-bond donor (HBD) atoms at this position. In contrast, the closest commercially available analog, 6-(2,6-dimethylmorpholino)pyrimidin-4-amine (CAS 1493350-20-1), possesses a primary amine (–NH₂) with two HBD atoms . Reducing HBD count is a recognized strategy for enhancing passive membrane permeability and oral bioavailability in drug discovery [1]. This structural feature therefore represents a first-principles physicochemical differentiation that impacts the compound's suitability in permeability-sensitive assay systems.
| Evidence Dimension | Hydrogen-bond donor (HBD) count at C4-amino position |
|---|---|
| Target Compound Data | 0 HBD (N,N-dimethyl substitution) |
| Comparator Or Baseline | 6-(2,6-Dimethylmorpholino)pyrimidin-4-amine (CAS 1493350-20-1): 2 HBD (primary amine) |
| Quantified Difference | Reduction of 2 HBD atoms |
| Conditions | Structural analysis; validated by standard medicinal chemistry HBD counting rules (Lipinski's Rule of Five) |
Why This Matters
Zero HBD at the C4-amino position distinguishes this compound from primary amine analogs in permeability-focused screening cascades where HBD count is a critical parameter for blood-brain barrier penetration or oral absorption potential.
- [1] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. View Source
